4-(2-(Methylsulfonyl)ethoxy)piperidine hydrochloride
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Overview
Description
4-(2-(Methylsulfonyl)ethoxy)piperidine hydrochloride is a chemical compound with the molecular formula C8H18ClNO3S. It is a piperidine derivative, characterized by the presence of a methylsulfonyl group attached to an ethoxy chain, which is further connected to the piperidine ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Methylsulfonyl)ethoxy)piperidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with piperidine and 2-chloroethyl methyl sulfone.
Reaction: The piperidine is reacted with 2-chloroethyl methyl sulfone in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms 4-(2-(Methylsulfonyl)ethoxy)piperidine.
Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of 4-(2-(Methylsulfonyl)ethoxy)piperidine.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large reactors to mix the starting materials and reagents.
Purification: Employing techniques such as crystallization or recrystallization to purify the final product.
Quality Control: Ensuring the purity and quality of the compound through rigorous testing and analysis.
Chemical Reactions Analysis
Types of Reactions
4-(2-(Methylsulfonyl)ethoxy)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding sulfide derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
4-(2-(Methylsulfonyl)ethoxy)piperidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and receptor binding.
Medicine: Investigated for potential therapeutic uses, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-(Methylsulfonyl)ethoxy)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(2-(Methoxyethyl)piperidine hydrochloride: Similar structure but with a methoxy group instead of a methylsulfonyl group.
4-(2-(Ethylsulfonyl)ethoxy)piperidine hydrochloride: Similar structure but with an ethylsulfonyl group instead of a methylsulfonyl group.
Uniqueness
4-(2-(Methylsulfonyl)ethoxy)piperidine hydrochloride is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
4-(2-methylsulfonylethoxy)piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3S.ClH/c1-13(10,11)7-6-12-8-2-4-9-5-3-8;/h8-9H,2-7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYZXYNJKSCSFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCOC1CCNCC1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO3S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.75 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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